Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
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Overview
Description
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycinate, methylsulfonyl chloride, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(methylsulfonyl)-N-phenylglycinate: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
Methyl N-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycinate: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
Uniqueness
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate is unique due to the presence of the trifluoromethyl group at the 3-position on the phenyl ring
Properties
IUPAC Name |
methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-19-10(16)7-15(20(2,17)18)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUBGFOZQVOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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